molecular formula C17H24O4 B139493 Monoisononyl phthalate CAS No. 106610-61-1

Monoisononyl phthalate

Cat. No. B139493
M. Wt: 292.4 g/mol
InChI Key: RNCMBSSLYOAVRT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of MINP is C17H24O4 . The average mass is 292.370 Da and the monoisotopic mass is 292.167450 Da . The IUPAC name is 2-(7-methyloctoxycarbonyl)benzoic acid .


Physical And Chemical Properties Analysis

MINP has a molecular weight of 292.4 g/mol . Its XLogP3, a measure of hydrophobicity, is 5.6 . It has one hydrogen bond donor .

Scientific Research Applications

Exposure Assessment and Prevalence

  • Urinary Metabolite Levels Indicating Exposure : Studies on the U.S. population indicate detectable levels of monoisononyl phthalate (MiNP), a metabolite of diisononyl phthalate (DINP), suggesting exposure to DINP. However, its detection is less frequent compared to other phthalates, implying lower exposure or different pharmacokinetics (Silva et al., 2003).
  • Biomarker Selection for DINP Exposure : The occurrence of human exposure to DINP has been underestimated when only using MiNP as a urinary biomarker. Other metabolites like monocarboxyisooctyl phthalate (MCOP) have been found more frequently in the general U.S. population, indicating the importance of choosing adequate biomarkers for exposure assessment (Calafat et al., 2010).

Health and Environmental Impacts

  • Oxidative Metabolites as Better Biomarkers : Oxidative metabolites of DINP are major urinary metabolites and are suggested as better biomarkers for exposure assessment than MiNP. This indicates a higher prevalence of human exposure to DINP than previously estimated (Silva et al., 2006).
  • Impact on Prostate Cells : A study found that a mixture of phthalate metabolites, including monoisononyl phthalate, affected cell turnover, oxidative stress, and tumor behavior in prostate cells. This suggests potential implications for phthalate exposure in prostate health (Cavalca et al., 2022).
  • Associations with Anogenital Distance in Boys : Prenatal exposure to DiNP, of which MiNP is a metabolite, has been associated with changes in anogenital distance in boys. This raises concerns about the safety of DiNP as a replacement for other phthalates in soft PVC (Bornehag et al., 2014).

Pharmacokinetic Studies

  • Experimental Pharmacokinetics : A study using humanized-liver mice showed that MiNP and its oxidized forms were excreted in urine, demonstrating the pharmacokinetics of DINP metabolites in a human-like system (Miura et al., 2019).

Biodegradation and Environmental Persistence

  • Biodegradation by Soil Bacteria : A study on the biodegradation of DINP by a consortium of saline soil bacteria demonstrated the potential for environmental breakdown of DINP, with monoisononyl phthalate being one of the identified compounds during degradation (Pereyra-Camacho et al., 2021).

Safety And Hazards

Phthalates, including MINP, are of concern due to their potential to disrupt the endocrine system and induce reproductive and neurological disorders . Children are particularly vulnerable to phthalate exposure .

properties

IUPAC Name

2-(7-methyloctoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-13(2)9-5-3-4-8-12-21-17(20)15-11-7-6-10-14(15)16(18)19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCMBSSLYOAVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910057
Record name 2-{[(7-Methyloctyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monoisononyl phthalate

CAS RN

106610-61-1, 68515-53-7
Record name 1-(7-Methyloctyl) 1,2-benzenedicarboxylate
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Record name 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1-(7-methyloctyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich
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Record name 2-{[(7-Methyloctyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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